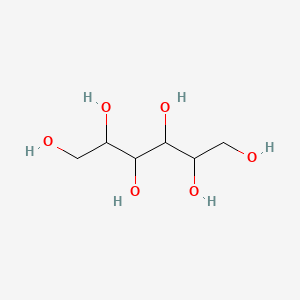
Dexamethasone-17-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
OXDEX, also known as oxidized dextran, is a derivative of dextran, a complex branched glucan (polysaccharide made of many glucose molecules). Dextran is produced by certain bacteria and is commonly used in various medical and industrial applications. OXDEX is created by oxidizing dextran, which introduces aldehyde groups into the molecule, making it more reactive and useful for specific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The oxidation of dextran to OXDEX can be achieved using various oxidizing agents. One common method involves dissolving dextran in ethanol and adding periodic acid. The reaction typically proceeds at room temperature, and the oxidation process introduces aldehyde groups into the dextran molecule .
Industrial Production Methods: In industrial settings, the production of OXDEX involves large-scale oxidation processes. The dextran is dissolved in a suitable solvent, and an oxidizing agent such as periodic acid is added. The reaction conditions, including temperature and pH, are carefully controlled to ensure consistent product quality. The resulting OXDEX is then purified and dried for use in various applications.
Chemical Reactions Analysis
Types of Reactions: OXDEX undergoes several types of chemical reactions, including:
Oxidation: Further oxidation can convert aldehyde groups to carboxylic acids.
Reduction: Aldehyde groups in OXDEX can be reduced to primary alcohols.
Substitution: Aldehyde groups can react with nucleophiles, such as amines, to form imines or Schiff bases.
Common Reagents and Conditions:
Oxidation: Periodic acid is commonly used for the initial oxidation of dextran to OXDEX.
Reduction: Sodium borohydride is often used to reduce aldehyde groups to alcohols.
Substitution: Amines are used to form imines or Schiff bases under mild acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Primary alcohols.
Substitution: Imines or Schiff bases.
Scientific Research Applications
OXDEX has a wide range of applications in scientific research, including:
Chemistry: OXDEX is used as a crosslinking agent in the synthesis of hydrogels and other polymeric materials.
Biology: It is used to modify biomolecules, such as proteins and nucleic acids, for various biochemical assays.
Industry: It is used in the production of biocompatible materials and as a stabilizer in various industrial processes.
Mechanism of Action
The mechanism of action of OXDEX involves its reactive aldehyde groups, which can form covalent bonds with nucleophilic groups in other molecules. This reactivity allows OXDEX to crosslink with proteins, nucleic acids, and other biomolecules, thereby modifying their properties and functions. The molecular targets and pathways involved depend on the specific application and the molecules being modified.
Comparison with Similar Compounds
Dextran: The parent compound of OXDEX, used in various medical and industrial applications.
Oxidized Cellulose: Another oxidized polysaccharide with similar reactivity but different structural properties.
Chitosan: A polysaccharide derived from chitin, which can also be oxidized to introduce reactive groups.
Uniqueness of OXDEX: OXDEX is unique due to its specific reactivity and the ability to form stable covalent bonds with a wide range of biomolecules. This makes it particularly useful in applications requiring precise modification of molecular properties, such as drug delivery and biochemical assays.
Properties
CAS No. |
82137-90-4 |
|---|---|
Molecular Formula |
C21H28FNO4 |
Molecular Weight |
377.4 g/mol |
IUPAC Name |
(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carboxamide |
InChI |
InChI=1S/C21H28FNO4/c1-11-8-15-14-5-4-12-9-13(24)6-7-18(12,2)20(14,22)16(25)10-19(15,3)21(11,27)17(23)26/h6-7,9,11,14-16,25,27H,4-5,8,10H2,1-3H3,(H2,23,26)/t11-,14+,15+,16+,18+,19+,20+,21+/m1/s1 |
InChI Key |
PILCISDJZUQFIS-AFKBWYBQSA-N |
SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)N)O)C)O)F)C |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)N)O)C)O)F)C |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)N)O)C)O)F)C |
Key on ui other cas no. |
82137-90-4 |
Synonyms |
17-carboxamide dexamethasone 17-DXB dexamethasone-17 beta-carboxamide dexamethasone-17-carboxamide DX-17-carboxamide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(cyclohexylamino)-1-(2-furanyl)-2-oxoethyl]-N-(2-furanylmethyl)-2-furancarboxamide](/img/structure/B1215135.png)
![6-ethyl-2,5-dimethyl-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1215136.png)


![2-[(Dimethylamino)methyl]-4-methyl-6-(1-methylcyclohexyl)phenol](/img/structure/B1215144.png)
![6-Oxo-1,6-dihydrodibenzo[cd,g]indazole-3-sulfonic acid](/img/structure/B1215146.png)






![1,2-Bis(ethenyl)benzene;[4-(2-methylprop-2-enoyloxymethyl)naphthalen-1-yl]methyl 2-methylprop-2-enoate](/img/structure/B1215159.png)

